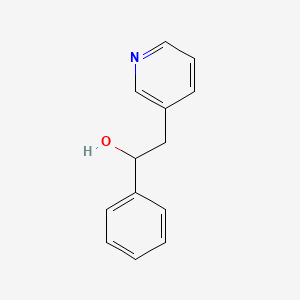
1-phenyl-2-(3-pyridinyl)ethanol
描述
1-phenyl-2-(3-pyridinyl)ethanol, also known as α-phenyl-3-pyridylmethanol or PPM, is a chiral alcohol that has been widely used in scientific research due to its unique structure and properties. PPM has a phenyl group and a pyridine group, which allows it to interact with a variety of biological molecules and systems. In
作用机制
The mechanism of action of PPM is not fully understood, but it is believed to involve the modulation of the GABAergic system and the opioid system. PPM has been shown to increase the release of GABA in the brain, which can lead to a decrease in anxiety and pain. PPM has also been shown to increase the binding of opioids to their receptors, which can lead to an increase in analgesia.
Biochemical and Physiological Effects:
PPM has been shown to have a variety of biochemical and physiological effects. PPM has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. PPM has also been shown to have antitumor effects by inhibiting the proliferation of cancer cells. PPM has been shown to have analgesic effects by increasing the release of GABA in the brain. PPM has also been shown to have an effect on the central nervous system, including modulation of the GABAergic system and the opioid system.
实验室实验的优点和局限性
PPM has several advantages for lab experiments, including its unique structure and properties, its ability to interact with a variety of biological molecules and systems, and its availability. However, PPM also has some limitations for lab experiments, including its toxicity, its potential for side effects, and its variability in purity and quality.
未来方向
There are several future directions for the study of PPM. One future direction is the development of new synthesis methods for PPM that are more efficient and cost-effective. Another future direction is the study of the pharmacokinetics and pharmacodynamics of PPM, including its absorption, distribution, metabolism, and excretion. Another future direction is the study of the potential therapeutic uses of PPM, including its use in the treatment of anxiety disorders, pain management, and drug addiction.
合成方法
PPM can be synthesized through a variety of methods, including the Grignard reaction, reduction of pyridine carboxylic acid, and reductive amination of pyridine aldehyde. The Grignard reaction involves the reaction of phenylmagnesium bromide with 3-pyridinecarboxaldehyde, followed by acid hydrolysis to obtain PPM. The reduction of pyridine carboxylic acid involves the reaction of pyridine-3-carboxylic acid with sodium borohydride and acetic acid to obtain PPM. The reductive amination of pyridine aldehyde involves the reaction of pyridine-3-carboxaldehyde with phenylhydrazine and sodium cyanoborohydride to obtain PPM.
科学研究应用
PPM has been widely used in scientific research due to its unique properties. PPM has been shown to have anti-inflammatory, antitumor, and analgesic effects. PPM has also been shown to have an effect on the central nervous system, including modulation of the GABAergic system and the opioid system. PPM has been used in the study of drug addiction, pain management, and anxiety disorders.
属性
IUPAC Name |
1-phenyl-2-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13(12-6-2-1-3-7-12)9-11-5-4-8-14-10-11/h1-8,10,13,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMNTVJROGZISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285713 | |
| Record name | 1-phenyl-2-pyridin-3-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-pyridin-3-ylethanol | |
CAS RN |
6312-10-3 | |
| Record name | MLS002608434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-2-pyridin-3-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4881515.png)
![2-(4-morpholinyl)-6-(4-phenoxyphenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4881523.png)
![1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)
![methyl 4-({[2-(4-ethyl-1-piperazinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}amino)butanoate](/img/structure/B4881551.png)

![N,1-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4881563.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4881568.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4881578.png)
![5-[(2-chlorobenzoyl)amino]isophthalamide](/img/structure/B4881584.png)
amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B4881593.png)
![(4-methoxybenzylidene){2-[(4-methoxybenzylidene)amino]ethyl}amine](/img/structure/B4881599.png)
![2-(2,4-dibromophenyl)-5-methyl-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881601.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-methoxybenzyl)-2-indanecarboxamide](/img/structure/B4881608.png)